GNE-617

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GNE-617 is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD). This compound has shown significant potential in reducing NAD levels in various cell lines, making it a promising candidate for cancer treatment .

Aplicaciones Científicas De Investigación

Efficacy in Various Cancer Cell Lines

GNE-617 has demonstrated significant antiproliferative activity across multiple cancer cell lines, as summarized in the following table:

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| U251 | 1.8 | Glioblastoma |

| HT-1080 | 1.5 | Fibrosarcoma |

| PC3 | 2.0 | Prostate Cancer |

| MiaPaCa2 | 1.0 | Pancreatic Cancer |

| HCT116 | 1.3 | Colon Cancer |

These values indicate that this compound is effective at low concentrations, highlighting its potential as a therapeutic agent in oncology .

Preclinical Studies

In preclinical models, this compound has shown promising results:

- Xenograft Models : In studies involving NAPRT1-proficient and NAPRT1-deficient tumor xenografts, this compound exhibited significant tumor growth inhibition, suggesting its efficacy across different genetic backgrounds of tumors .

- Pharmacokinetics : The compound demonstrated favorable pharmacokinetic properties with moderate oral bioavailability (approximately 29% to 65% across species) and low plasma clearance rates in animal models .

Study on Tumor Growth Inhibition

A study conducted on Colo-205 colorectal cancer xenografts revealed that this compound at an oral dose of 15 mg/kg resulted in a 57% inhibition of tumor growth. This study utilized pharmacokinetic modeling to predict human dosing regimens based on animal data .

Investigation of Drug Resistance

Further research has indicated that this compound can overcome resistance mechanisms in certain cancer types. For instance, it was effective against cancer cell lines that typically exhibit resistance to other NAMPT inhibitors due to alterations in NAD+ metabolism .

Safety and Side Effects

While this compound shows promise as an anticancer agent, safety concerns have been raised regarding potential retinal toxicity. Preclinical studies indicated that modifications to the compound could mitigate these risks while maintaining efficacy . Ongoing research aims to optimize the compound's structure to enhance its safety profile without compromising its therapeutic effects.

Mecanismo De Acción

Target of Action

GNE-617 is a potent and competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is a key enzyme involved in the NAD salvage pathway, which is essential for cellular metabolism and survival .

Mode of Action

This compound interacts with NAMPT, inhibiting its biochemical activity . This inhibition leads to a significant reduction in NAD levels in both NAPRT1-deficient and NAPRT1-proficient cell lines . The EC50 values of this compound range from 0.54nM to 4.69nM .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NAD salvage pathway . By inhibiting NAMPT, this compound disrupts this pathway, leading to a significant reduction in cellular NAD levels . This disruption affects a wide array of cellular metabolic processes that are dependent on NAD, leading to broad metabolic defects .

Pharmacokinetics

In vitro ADME assessments show that this compound has an optimal combination of metabolic stability, MDCK permeability, and protein binding . This suggests that this compound has good bioavailability. In animal studies, this compound demonstrated low plasma clearance in monkeys and dogs, and moderate clearance in mice and rats . The oral bioavailability in these animals ranged from 29.4% to 65.2% .

Result of Action

The primary result of this compound’s action is a significant reduction in cell proliferation and motility . This is attributed to the reduced activity of NAD-dependent deacetylases, as cells fail to deacetylate -tubulin-K40 and histone H3-K9 . Following NAD depletion by >95%, cells lose the ability to regenerate ATP . This leads to cell death, primarily through oncosis, which is driven by the loss of plasma membrane homeostasis once ATP levels are depleted by >20-fold .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in xenograft models of cancer was shown to be influenced by the presence or absence of 10 μM Nicotinic Acid . Moreover, the sensitivity of different cell lines to this compound can vary, indicating that the cellular environment can also influence the compound’s action .

Análisis Bioquímico

Biochemical Properties

GNE-617 interacts with the enzyme NAMPT, reducing the NAD levels in both NAPRT1-deficient and NAPRT1-proficient cell lines . This interaction results in a greater than 95% reduction in NAD levels, with EC50 values ranging from 0.54nM to 4.69nM .

Cellular Effects

This compound has potent antiproliferative effects on various cell lines, including U251, HT1080, PC3, MiaPaCa2, and HCT116 . It influences cell function by reducing NAD levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to NAMPT, an enzyme involved in the salvage pathway of NAD synthesis . By inhibiting NAMPT, this compound reduces NAD levels, leading to ATP reduction and loss of cell viability .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a time-dependent decrease in NAD levels in various cell lines

Metabolic Pathways

This compound is involved in the NAD synthesis pathway by inhibiting the enzyme NAMPT

Subcellular Localization

Given its role as an inhibitor of NAMPT, it is likely to be found in the cytosol where NAMPT is typically localized .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

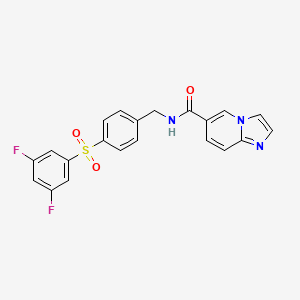

The synthesis of GNE-617 involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. The key steps include:

Formation of the imidazo[1,2-a]pyridine core: This is typically achieved through a cyclization reaction involving a suitable precursor.

Introduction of the sulfonyl group: The 3,5-difluorophenylsulfonyl group is introduced via a sulfonylation reaction.

Attachment of the benzyl group: The benzyl group is attached through a nucleophilic substitution reaction.

Final coupling: The final step involves coupling the benzylimidazo[1,2-a]pyridine with the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of automated reactors, stringent reaction conditions, and purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

GNE-617 primarily undergoes:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the benzyl and sulfonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Comparación Con Compuestos Similares

Similar Compounds

GNE-618: Another NAMPT inhibitor with similar potency and mechanism of action.

GNE-643: A structurally distinct NAMPT inhibitor with comparable cellular potency.

GNE-875: Another NAMPT inhibitor with different physiochemical properties.

Uniqueness

GNE-617 stands out due to its optimal combination of in vitro metabolic stability, permeability, and protein binding. It has shown potent antiproliferative effects on various cancer cell lines and significant antitumor effects in xenograft models, making it a promising candidate for further development .

Actividad Biológica

GNE-617 is a novel small-molecule inhibitor targeting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical in the NAD+ salvage pathway. This compound has been investigated for its potential therapeutic applications in various cancer types, particularly those characterized by deficiencies in the NAPRT1 enzyme, which is involved in NAD+ biosynthesis. This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for cancer therapy.

This compound functions by inhibiting NAMPT, leading to a significant reduction in cellular NAD+ levels. This depletion disrupts several cellular processes, including ATP production and cellular signaling pathways, ultimately inducing cell death. The primary mode of cell death associated with this compound treatment has been identified as oncosis-blister cell death (oncosis-BCD) , characterized by plasma membrane swelling and organelle-free blisters, which occurs following severe ATP depletion .

Tumor Models

This compound has demonstrated robust antitumor activity across various xenograft models representing different cancer types. The following table summarizes the effects observed in key studies:

| Cancer Type | Xenograft Model | NAD Depletion (%) | Tumor Regression | IC50 (nM) |

|---|---|---|---|---|

| Colorectal | HCT-116 | >95% | Rapid | 0.54 - 4.69 |

| Fibrosarcoma | HT-1080 | >95% | Rapid | 0.54 - 4.69 |

| Prostate | PC3 | >95% | Rapid | 0.54 - 4.69 |

| Pancreatic | MiaPaCa-2 | >95% | Rapid | 0.54 - 4.69 |

| Small Cell Lung Cancer | Lu-139 | Significant | Synergistic with NFD | Not Specified |

The studies indicate that this compound effectively reduces NAD levels by over 95% within a short time frame (25-39 hours), leading to substantial tumor regression in various cancer models .

Combination Therapies

Research has also explored the synergistic effects of this compound when combined with dietary modifications or other treatments. For instance, combining this compound with a niacin-free diet (NFD) significantly enhanced its anti-tumor efficacy compared to standard diets, demonstrating a marked decrease in tumor growth across multiple xenograft models . Furthermore, co-administration of nicotinic acid (NA) has been shown to rescue some tumor growth in NAPRT1-deficient models, indicating that while this compound effectively depletes NAD+, the presence of NA can modulate its effects depending on the tumor's metabolic state .

Case Studies and Clinical Implications

Several case studies have highlighted the potential of this compound as a therapeutic agent:

- Colorectal Cancer : In a study involving HCT-116 xenografts, this compound led to rapid tumor regression and significant NAD depletion, suggesting its potential as a treatment option for patients with colorectal cancer exhibiting NAPRT1 deficiency .

- Prostate Cancer : Preclinical trials with PC3 cells demonstrated that this compound could effectively inhibit tumor growth and induce cell death through oncosis-BCD mechanisms, reinforcing its role as a promising candidate for prostate cancer therapy .

- Combination with Nicotinic Acid : In patient-derived xenografts, the addition of NA was found to partially restore NAD levels and promote tumor growth despite this compound treatment, underscoring the complexity of metabolic pathways in cancer therapy .

Propiedades

IUPAC Name |

N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N3O3S/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15/h1-11,13H,12H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDVXQQZLHVEQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.